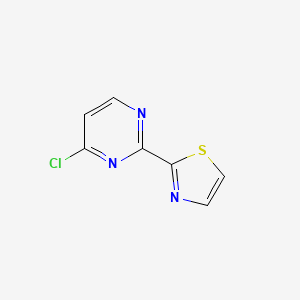
4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine” is a compound that has been used in the synthesis of various heterocyclic compounds . It has been associated with efficacy for the treatment or prevention of conditions and disorders related to TRPV3 activity, such as pain, atopic dermatitis, eczema, itch, or psoriasis .
Synthesis Analysis
The synthesis of pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C7H4N3Cl1S1 . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically nucleophilic aromatic substitution reactions . The pyrimidine ring in the compound makes it highly electron-deficient, which facilitates these reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its 1H-NMR and 13C-NMR spectral data have been reported .科学的研究の応用
Synthesis of Pyrimidine Derivatives
The study by Sayed, Shamroukh, and Rashad (2006) explored the synthesis of pyrimidine derivatives, including pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine derivatives, from 4,6-Diamino-1H-pyrimidine-2-thione. The derivatives demonstrated promising antimicrobial activity, showcasing the potential of 4-Chloro-2-(1,3-thiazol-2-yl)pyrimidine in the development of antimicrobial agents Sayed, Shamroukh, & Rashad, 2006.
Development of Anticancer Agents
L. Becan et al. (2022) focused on synthesizing thiazolo[4,5-d]pyrimidine derivatives to evaluate their anticancer activity. These derivatives were tested on a variety of cancer and normal cell lines, with some showing high antiproliferative activity, highlighting the compound's potential in cancer treatment Becan, Pyra, Rembiałkowska, & Bryndal, 2022.
Investigation of Non-Covalent Interactions
Zhang et al. (2018) synthesized 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas to study intramolecular non-covalent interactions. This research contributes to understanding the structural dynamics of pyrimidine derivatives, which could be crucial for designing more effective pharmaceuticals Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, & Song, 2018.
Thiazolo[4,5-d]pyrimidines as a Privileged Scaffold
Kuppast and Fahmy (2016) reviewed the applications of thiazolo[4,5-d]pyrimidines in medicinal research, highlighting their significance across various pharmacological activities. This underscores the versatility of this compound derivatives in drug discovery and development Kuppast & Fahmy, 2016.
Antibacterial and Antifungal Activities
Etemadi et al. (2016) synthesized 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines and evaluated their antibacterial activity. Some derivatives showed potential as antibacterial agents, indicating the chemical's role in developing new antimicrobial therapies Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh, 2016.
作用機序
Target of action
Pyrimidines and thiazoles are often used in medicinal chemistry due to their wide range of biological activities. They can interact with various biological targets, including enzymes, receptors, and DNA/RNA .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some pyrimidine derivatives can inhibit certain enzymes, thereby affecting the metabolic pathways these enzymes are involved in .
Biochemical pathways
Pyrimidines and thiazoles can affect various biochemical pathways. For instance, some pyrimidine derivatives are known to inhibit DNA synthesis by acting as antimetabolites .
Pharmacokinetics
The ADME properties of these compounds can vary greatly depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of these compounds can be diverse, ranging from inhibition of cell growth to induction of cell death, depending on the specific compound and its target .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Safety and Hazards
特性
IUPAC Name |
2-(4-chloropyrimidin-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-5-1-2-9-6(11-5)7-10-3-4-12-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXPLKBYXCPIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

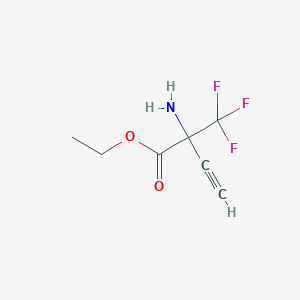
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate](/img/structure/B2617909.png)

![N-(1,3-Benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2617913.png)
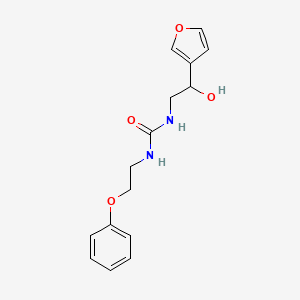
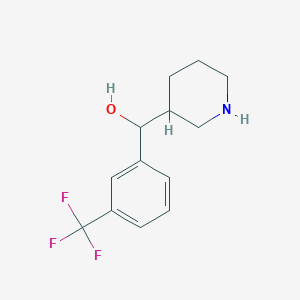
![3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2617918.png)


![6-[(4-Methoxyphenyl)methylene]-1-methyltetrahydro-2,5-pyrazinedione](/img/structure/B2617922.png)
![(2-Ethyl-1,3-benzothiazol-6-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2617924.png)
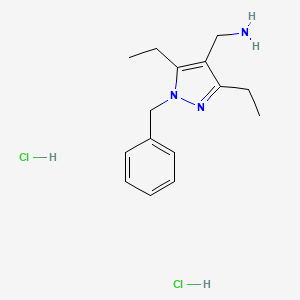
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2617927.png)
![5-ethyl-3-oxo-N-(pyridin-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2617930.png)